4-(2,2-Difluorocyclopropyl)-1-Butanol
Description
4-(2,2-Difluorocyclopropyl)-1-Butanol (CAS: 61877-80-3) is a fluorinated cyclopropane derivative featuring a butanol chain and a 2,2-difluorocyclopropyl substituent . The cyclopropane ring introduces significant ring strain, while the fluorine atoms impart electron-withdrawing effects, influencing the compound’s reactivity and stability. This structure is typically synthesized via cyclopropanation reactions, often using intermediates such as ethyl 2-(2,2-difluorocyclopropyl)acetate, as inferred from related compounds in the literature . Potential applications include its use as a building block in pharmaceutical and agrochemical synthesis, leveraging its unique steric and electronic properties to modulate drug potency or material performance.
Properties
CAS No. |
143952-26-5 |
|---|---|
Molecular Formula |
C7H12F2O |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-(2,2-difluorocyclopropyl)butan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-6(7)3-1-2-4-10/h6,10H,1-5H2 |
InChI Key |
OSZXTRRWOCZFLD-UHFFFAOYSA-N |
SMILES |
C1C(C1(F)F)CCCCO |
Canonical SMILES |
C1C(C1(F)F)CCCCO |
Synonyms |
Cyclopropanebutanol, 2,2-difluoro- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluorocyclopropyl)-1-Butanol typically involves the following steps:
Formation of Difluorocyclopropane: The initial step involves the formation of difluorocyclopropane.
Attachment to Butanol Chain: The difluorocyclopropane is then reacted with a butanol derivative under controlled conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorocyclopropyl)-1-Butanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)-1-Butanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-1-Butanol involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group imparts unique chemical properties that can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(2,2-Difluorocyclopropyl)acetic Acid (CAS: 1393553-89-3)
This compound shares the difluorocyclopropyl group but replaces the alcohol with a carboxylic acid. The carboxylic acid enhances polarity and acidity compared to 4-(2,2-Difluorocyclopropyl)-1-Butanol, making it more suitable for conjugation reactions in drug design .
1-(2,2-Difluorocyclopropyl)ethan-1-amine
As an amine derivative, this compound exhibits greater nucleophilicity than the alcohol, directing its applications toward agrochemical synthesis (e.g., crop protection agents) .
Butanol Derivatives with Varying Substituents
4-(Methylnitrosamino)-1-(3-pyridyl)-1-Butanol (NNAL; CAS: 76071-91-1)
Structurally, NNAL shares the butanol backbone but incorporates a nitrosamino group and a pyridyl ring. These features render NNAL a potent carcinogen, inducing lung and pancreatic tumors in rats . In contrast, this compound lacks these toxicophores, suggesting a safer profile for industrial use.
1-Octanol, 2-Butyl- (CAS: 98-54-4)
A non-fluorinated, branched alcohol, this compound has higher hydrophobicity due to its longer alkyl chain. However, the absence of fluorine and cyclopropane reduces its utility in targeted synthesis where electronic modulation is critical .
Other Fluorinated Alcohols
Compared to simple fluorinated alcohols (e.g., 2,2,2-trifluoroethanol), this compound exhibits lower acidity due to reduced electron withdrawal from the cyclopropane ring. This property may enhance its stability in basic reaction conditions.
Table 1. Comparative Analysis of Key Compounds
Key Findings
Structural Impact: The difluorocyclopropyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Functional Group Influence: Alcohols like this compound are less reactive in nucleophilic substitutions than amines but offer advantages in hydrogen-bonding interactions for drug-target binding.
Toxicity Considerations: Unlike NNAL, the absence of nitrosamine and pyridyl groups in this compound likely mitigates carcinogenic risks .
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